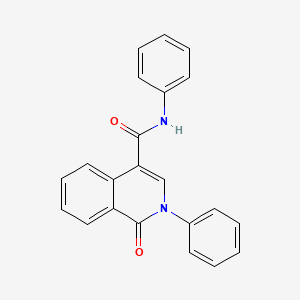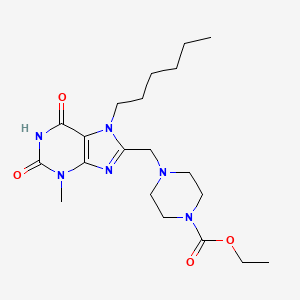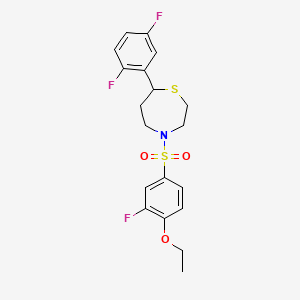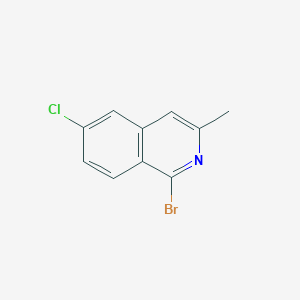
1-Bromo-6-chloro-3-methylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6-chloro-3-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-Bromo-6-chloro-3-methylisoquinoline is1S/C10H7BrClN/c1-6-4-7-5-8 (12)2-3-9 (7)10 (11)13-6/h2-5H,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
1-Bromo-6-chloro-3-methylisoquinoline is a powder . It has a molecular weight of 256.53 .Applications De Recherche Scientifique
Synthesis Enhancements
1-Bromo-6-chloro-3-methylisoquinoline serves as an intermediate in the synthesis of complex organic compounds. A notable application involves its use in the creation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, where a catalytic system involving 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane demonstrated efficiency and reusability under thermal and solvent-free conditions, leading to high product yields in minutes (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).
Facilitating Novel Reactions
The compound also plays a role in the Knorr synthesis of quinolinones, such as 6-Bromo-4-methylquinolin-2(1H)-one, showing its importance in preparing materials for studying infectious diseases. The synthesis, which includes a condensation and cyclization process, highlights the compound's utility in generating materials with potential biological activity (N. Wlodarczyk et al., 2011).
Role in Bioreductively Activated Prodrug Systems
Another innovative application involves using a similar compound, 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one, in a potential bioreductively activated prodrug system. This system aims for selective drug delivery to hypoxic tissues, showcasing the role of bromo-chloro-methylisoquinoline derivatives in developing targeted therapeutic agents (I. Parveen, D. Naughton, W. Whish, M. Threadgill, 1999).
Drug Discovery Intermediates
The compound's derivatives are key intermediates in drug discovery processes. An example includes the optimization of synthetic routes for drug intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline. By introducing a telescoping process, researchers were able to enhance yield and purity, contributing significantly to the efficiency of medicinal chemistry laboratories (K. Nishimura, T. Saitoh, 2016).
Structural Studies
Structural studies of related bromo and chloro derivatives of isoquinoline, such as 2-aryl-3-bromoquinolin-4(1H)-ones, provide insights into their behavior in different states (solution, solid, and gas phases). These studies are fundamental for understanding the compound's interactions and reactivity, crucial for designing more effective drugs and materials (M. Mphahlele et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
1-bromo-6-chloro-3-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-5-8(12)2-3-9(7)10(11)13-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSUAJBESMUBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)C(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-chloro-3-methylisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2686726.png)
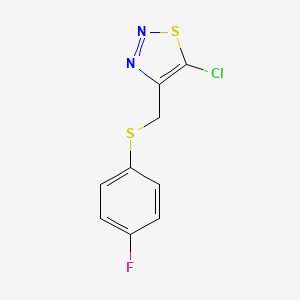
![3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2686731.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2686735.png)
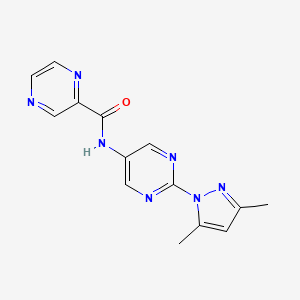
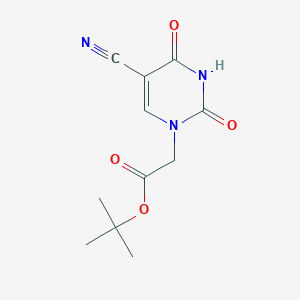
![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-phenylurea](/img/structure/B2686739.png)
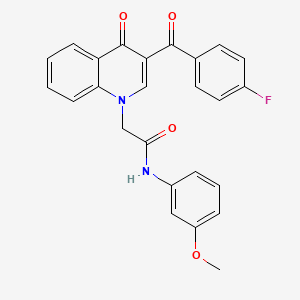
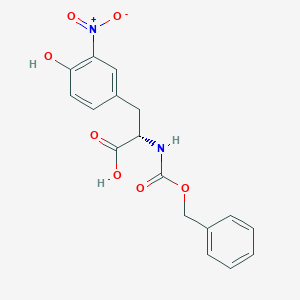
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)
